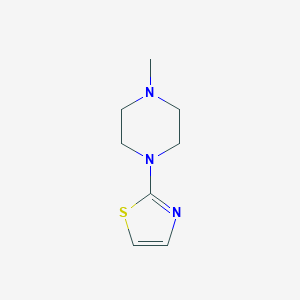

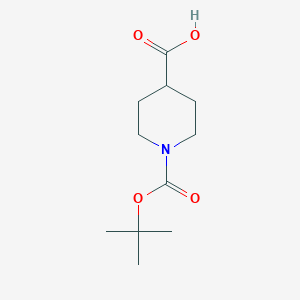

1-Methyl-4-(1,3-thiazol-2-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine and related compounds often involves complex chemical reactions. For instance, Ahmed et al. (2017) described the synthesis of related compounds using nucleophilic addition of benzoyl isothiocyanate and substituted benzoyl isothiocyanate in bi-molar quantity at reflux temperature (Ahmed, Molvi, & Khan, 2017). Similarly, Xia (2015) reported the synthesis of 1,3,4-thiadiazole amide compounds containing piperazine, using aminothiourea and carbon disulfide as starting materials (Xia, 2015).

Molecular Structure Analysis

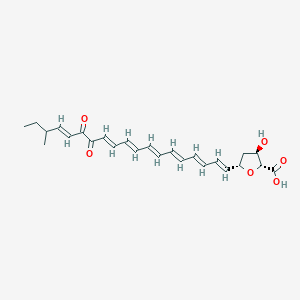

The molecular structure of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine is characterized by the presence of both piperazine and thiazol rings. This unique combination imparts specific chemical properties to the molecule. The structure is often confirmed and analyzed using techniques like IR, 1H NMR, Mass, and elemental spectral analysis, as done by Naidu et al. (2016) in their synthesis of related compounds (Naidu et al., 2016).

Chemical Reactions and Properties

1-Methyl-4-(1,3-thiazol-2-yl)piperazine can participate in various chemical reactions due to its active functional groups. For instance, Rayala et al. (2023) described the parallel synthesis of piperazine-tethered thiazole compounds, highlighting the reactivity of similar structures (Rayala et al., 2023).

Physical Properties Analysis

The physical properties of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine, such as solubility, melting point, and stability, are crucial for its handling and applications. These properties are typically determined through experimental analysis and are essential for understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other compounds, define the applications of 1-Methyl-4-(1,3-thiazol-2-yl)piperazine in different fields. Studies like those by Omar et al. (2022), which explored the antimicrobial activities of piperazine analogues, provide insights into the chemical properties of related compounds (Omar et al., 2022).

Scientific Research Applications

Antimicrobial Application

- Scientific Field: Medicinal Chemistry .

- Summary of the Application: A new series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives have been synthesized and evaluated for their antimicrobial properties .

- Methods of Application: The compounds were synthesized by a click reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene, followed by reduction with sodium borohydride .

- Results: The compounds showed promising antifungal activity against Aspergillus niger with minimum inhibitory concentration (MIC) 31.25–62.5 µg/mL. Some compounds also showed good antibacterial activity against Staphylococcus albus .

Biological Evaluation of Thiazole Derivatives

- Scientific Field: Biochemistry .

- Summary of the Application: Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities .

- Methods of Application: The chapter presents several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems synthesis and their biological activities studies .

- Results: Thiazole-based compounds have shown a variety of biological activities including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Antioxidant Properties

- Scientific Field: Biochemistry .

- Summary of the Application: Thiazole derivatives have been used in drug discovery for the treatment of various conditions, including hypnotism, schizophrenia, inflammation, bacterial infections, allergies, HIV infections, hypertension, and pain .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .

- Results: The results or outcomes obtained would also depend on the specific derivative and its intended use .

Agrochemicals, Photostabilizers, Dyes, or Anticorrosives

- Scientific Field: Industrial Chemistry .

- Summary of the Application: The 1,4-disubstituted 1 H -1,2,3-triazoles have important applications as agrochemicals, photostabilizers, dyes, or anticorrosives .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .

- Results: The results or outcomes obtained would also depend on the specific derivative and its intended use .

Antihypertensive and Anti-inflammatory Properties

- Scientific Field: Pharmacology .

- Summary of the Application: Thiazole derivatives have been used in drug discovery for the treatment of hypertension and inflammation .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .

- Results: The results or outcomes obtained would also depend on the specific derivative and its intended use .

Antitumor and Cytotoxic Properties

- Scientific Field: Oncology .

- Summary of the Application: Thiazole derivatives have been observed to have antitumor and cytotoxic activities .

- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .

- Results: The results or outcomes obtained would also depend on the specific derivative and its intended use .

properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-10-3-5-11(6-4-10)8-9-2-7-12-8/h2,7H,3-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPDKPFPBGJRTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435976 |

Source

|

| Record name | 1-methyl-4-(1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(1,3-thiazol-2-yl)piperazine | |

CAS RN |

187533-52-4 |

Source

|

| Record name | 1-methyl-4-(1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine](/img/structure/B70600.png)

![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B70608.png)

![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)

![6-Fluoropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B70618.png)

![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)